3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 1H-pyrazole core substituted at position 3 with a 4-[(2-chlorobenzyl)oxy]phenyl group and at position 5 with an (E)-configured hydrazide moiety linked to a 4-ethoxyphenylmethylidene group. Pyrazole carbohydrazides are often synthesized via condensation reactions between pyrazole carboxylic acid hydrazides and substituted aldehydes, followed by spectroscopic (IR, NMR) and crystallographic validation of the (E)-configuration .
Properties
CAS No. |
634897-17-9 |
|---|---|
Molecular Formula |
C26H23ClN4O3 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O3/c1-2-33-21-11-7-18(8-12-21)16-28-31-26(32)25-15-24(29-30-25)19-9-13-22(14-10-19)34-17-20-5-3-4-6-23(20)27/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+ |
InChI Key |
RQGGZZUOWPHUSB-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Stille Coupling:
Industrial Production:: While industrial-scale production details are scarce due to its rarity, research laboratories often prepare this compound using the methods mentioned above.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the phenyl ring or the pyrazole nitrogen.
Reduction: Reduction of the carbonyl group (methylidene) could yield the corresponding alcohol.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various Lewis acids (for cyclization).
Major Products: Hydrolysis of the hydrazide could yield the corresponding acid (e.g., 3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propenoic acid ).
Scientific Research Applications
Chemistry: Used as a building block for novel ligands or catalysts.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May exhibit antitumor or anti-inflammatory properties.
Industry: Rarely used due to its specialized nature.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Structural and Functional Analysis
Electronic and Steric Effects
- Target Compound: The 2-chlorobenzyloxy group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets.
- Pyridine Analogs (e.g., ) : The pyridinylmethylidene substituent increases polarity, improving solubility but reducing membrane permeability. The aromatic nitrogen enables coordination with metal ions or hydrogen bonding .
Spectroscopic and Crystallographic Validation
- IR/NMR : All analogs show characteristic C=O stretches (~1640–1650 cm⁻¹) and C=N vibrations (~1580–1600 cm⁻¹). The target compound’s ethoxy group is confirmed by δ 1.4 ppm (CH₃) and δ 4.1 ppm (OCH₂) in ¹H-NMR .
- X-ray Crystallography : The (E)-configuration of the hydrazide moiety is consistently confirmed via single-crystal studies (e.g., ), critical for maintaining planar geometry and bioactivity.
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